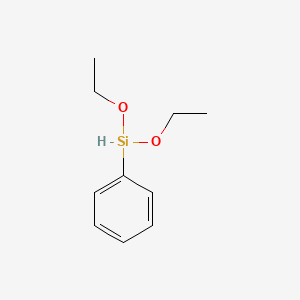
diethoxy(phenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxy(phenyl)silane is an organosilicon compound with the chemical formula C10H15O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to form polymers and its use in the synthesis of other organosilicon compounds.
Preparation Methods
Diethoxy(phenyl)silane can be synthesized through a reaction between phenylmagnesium chloride and triethoxysilane. This reaction is typically carried out at low temperatures to ensure the formation of this compound. The polycondensation of this compound in acetic acid results in the formation of oligomeric (phenyl)hydrosiloxanes .
Chemical Reactions Analysis
Diethoxy(phenyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Substitution: this compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include phenylmagnesium chloride, triethoxysilane, and various oxidizing and reducing agents. The major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Scientific Research Applications
Diethoxy(phenyl)silane has several scientific research applications:
Polymer Synthesis: It is used in the preparation of polymers, including polyethylene and polypropylene.
Material Science: This compound is used in the synthesis of organosilicon polymers, which have applications in coatings, adhesives, and sealants.
Catalysis: This compound is used as a reagent in catalytic reactions, particularly in the reduction of phosphine oxides.
Mechanism of Action
The mechanism of action of diethoxy(phenyl)silane involves its ability to donate hydride ions in reduction reactions. This property makes it useful in the reduction of various compounds, such as phosphine oxides. The molecular targets and pathways involved in these reactions include the formation of silanols and siloxanes through oxidation and the reduction of phosphine oxides to phosphines .
Comparison with Similar Compounds
Diethoxy(phenyl)silane is similar to other organosilicon compounds such as phenylsilane and triethoxysilane. it is unique in its ability to form oligomeric (phenyl)hydrosiloxanes through polycondensation in acetic acid . Other similar compounds include:
Phenylsilane: Used as a hydride donor in reduction reactions.
Triethoxysilane: Used in the synthesis of various organosilicon compounds.
This compound stands out due to its specific reactivity and applications in polymer synthesis and material science.
Properties
IUPAC Name |
diethoxy(phenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUYDMDGZWFQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[SiH](C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














